Tigloylgomisin P
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tigloylgomisin P can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations. The dried fruits are soaked in 70% aqueous ethanol at room temperature for 24 hours. After filtration, the extract is concentrated to afford crude material, which is then subjected to chromatographic separation on silica gel, octadecyl silica gel, and Sephadex LH-20 .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Schisandra chinensis fruits. The process includes soaking the dried fruits in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tigloylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Tigloylgomisin P has a wide range of scientific research applications. It is used in pharmacological studies to explore its potential as an anticancer agent due to its cytotoxicity against various cancer cell lines . Additionally, this compound exhibits anti-HIV activity, making it a valuable compound in antiviral research . Its diverse biological activities also make it a subject of interest in studies related to hepatoprotection, cardiovascular health, and antibacterial properties .
Mechanism of Action
The mechanism of action of Tigloylgomisin P involves its ability to induce apoptosis, arrest the cell cycle, and modulate essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB . These actions contribute to its anticancer effects by promoting cell death and inhibiting cancer cell proliferation. Additionally, this compound’s anti-HIV activity is attributed to its ability to inhibit viral replication .
Comparison with Similar Compounds
Similar compounds include schisandrin, gomisin A, and deoxyschisandrin . While these compounds share structural similarities, Tigloylgomisin P is unique due to its specific biological activities, such as its potent anti-HIV and anticancer effects .
List of Similar Compounds:- Schisandrin
- Gomisin A
- Deoxyschisandrin
- Angeloyl gomisin H
- Schisanwilsonin B
Properties
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-TWJXSMCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69176-51-8, 82078-76-0 | |
Record name | Tigloylgomisin P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schizandrer B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLOYLGOMISIN P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tigloylgomisin P?
A1: this compound is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.
Q2: From which parts of the Schisandra plant has this compound been isolated?
A2: this compound has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]
Q3: Are there other lignans found in Schisandra chinensis along with this compound?
A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]
Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?
A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.
Q5: Have there been any studies investigating the anti-HIV activity of this compound?
A7: While this compound itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []
Q6: What analytical techniques have been used to isolate and characterize this compound?
A6: Researchers have employed various techniques for the isolation and characterization of this compound, including:
- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []
- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]
- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]
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